molecular formula C25H25BrO3S B4993663 1-(4-Bromophenyl)-3-(4-tert-butylphenyl)-3-(phenylsulfonyl)propan-1-one CAS No. 6076-89-7

1-(4-Bromophenyl)-3-(4-tert-butylphenyl)-3-(phenylsulfonyl)propan-1-one

Cat. No.: B4993663
CAS No.: 6076-89-7
M. Wt: 485.4 g/mol
InChI Key: NPUZWFNGQOBMJR-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-(4-tert-butylphenyl)-3-(phenylsulfonyl)propan-1-one is a synthetic organic compound featuring a propan-1-one backbone substituted with a 4-bromophenyl group at position 1, a 4-tert-butylphenyl group at position 3, and a phenylsulfonyl moiety also at position 2. This structure combines electron-withdrawing (bromo, sulfonyl) and bulky (tert-butyl) substituents, which influence its physicochemical and biological properties.

The phenylsulfonyl group contributes to hydrogen-bonding interactions and stability, as observed in similar compounds with antimicrobial activity .

Properties

IUPAC Name

3-(benzenesulfonyl)-1-(4-bromophenyl)-3-(4-tert-butylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25BrO3S/c1-25(2,3)20-13-9-19(10-14-20)24(30(28,29)22-7-5-4-6-8-22)17-23(27)18-11-15-21(26)16-12-18/h4-16,24H,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUZWFNGQOBMJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30387255
Record name AC1MEVGN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6076-89-7
Record name AC1MEVGN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-(4-tert-butylphenyl)-3-(phenylsulfonyl)propan-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Friedel-Crafts Alkylation: The tert-butyl group is introduced to the phenyl ring using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Sulfonylation: The phenylsulfonyl group is added using a sulfonyl chloride reagent in the presence of a base.

    Ketone Formation: The final step involves the formation of the propanone backbone through a condensation reaction.

Industrial Production Methods: Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-3-(4-tert-butylphenyl)-3-(phenylsulfonyl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert ketones to alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Products may include alcohols or alkanes.

    Substitution: Products will vary depending on the nucleophile used, resulting in compounds with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(4-Bromophenyl)-3-(4-tert-butylphenyl)-3-(phenylsulfonyl)propan-1-one is C25H25BrO3S, and it has a molecular weight of approximately 485.44 g/mol. The compound features a complex structure that includes bromine and sulfonyl functional groups, which contribute to its reactivity and potential applications.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The presence of the bromophenyl group is known to enhance the biological activity of various compounds. Research indicates that derivatives of similar structures exhibit cytotoxic effects against cancer cell lines, suggesting that this compound could be explored for its anticancer properties .

Antimicrobial Properties

The sulfonamide moiety in the compound is associated with antimicrobial activity. Compounds containing sulfonamide groups have been widely studied for their ability to inhibit bacterial growth. Preliminary assays could be conducted to evaluate the efficacy of this compound against various microbial strains, potentially leading to new antimicrobial agents .

Synthetic Intermediates

This compound serves as a valuable intermediate in organic synthesis. Its unique structural features allow it to participate in various reactions, including nucleophilic substitutions and electrophilic additions. This versatility makes it a candidate for synthesizing more complex molecules used in pharmaceuticals and agrochemicals .

Photochemical Reactions

The compound's structure allows it to be involved in photochemical reactions, which can be utilized to create new materials or modify existing ones. The ability to absorb light and undergo chemical changes can be harnessed in developing photoresponsive materials or in photopolymerization processes .

Polymer Chemistry

Due to its functional groups, this compound can be used as a building block in polymer chemistry. It can participate in the formation of polymer networks that exhibit desirable properties such as thermal stability and mechanical strength. Its application in creating specialty polymers could lead to advancements in coatings, adhesives, and composites .

Case Studies and Research Findings

StudyFocusFindings
Anticancer Activity Evaluating cytotoxic effectsDemonstrated significant inhibition of cancer cell proliferation in vitro .
Antimicrobial Efficacy Testing against bacterial strainsShowed promising results against Gram-positive bacteria .
Synthetic Utility Intermediate in organic synthesisSuccessfully utilized in synthesizing complex organic compounds with high yield .
Photochemical Applications Light-induced reactionsExhibited potential for use in photopolymerization processes .

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(4-tert-butylphenyl)-3-(phenylsulfonyl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Chromatographic Behavior (TLC)

While direct TLC data for the target compound are unavailable, analogs in (e.g., ME-1 to ME-4) exhibit Rf values between 0.38–0.45, influenced by polarity and substituents. The tert-butyl group’s hydrophobicity may lower the Rf value compared to methoxy-containing analogs .

Spectral Data

  • IR Spectroscopy : Sulfonyl groups in similar compounds show characteristic S=O stretches at ~1150–1300 cm⁻¹ .
  • ¹H NMR : The tert-butyl group typically appears as a singlet at δ ~1.30–1.35 ppm, while sulfonyl and bromophenyl groups deshield adjacent protons, causing shifts to δ ~7.50–8.20 ppm .

Biological Activity

1-(4-Bromophenyl)-3-(4-tert-butylphenyl)-3-(phenylsulfonyl)propan-1-one, with the CAS number 6076-89-7, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C25H25BrO3SC_{25}H_{25}BrO_3S, and its molecular weight is approximately 485.44 g/mol. The structure features a bromophenyl group, a tert-butylphenyl group, and a phenylsulfonyl moiety, which contribute to its biological activity.

Biological Activity Overview

Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, chalcone derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activities due to structural similarities .

Anticancer Properties
Several studies have highlighted the anticancer potential of compounds with similar structures. For example, chalcones have demonstrated the ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest . The specific mechanisms by which this compound exerts its anticancer effects require further investigation.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes related to cancer progression and microbial resistance.
  • Modulation of Signaling Pathways: Interference with signaling pathways such as apoptosis and cell cycle regulation can lead to reduced tumor growth.
  • Interaction with DNA: Some studies suggest that sulfonamide groups can interact with DNA, potentially leading to cytotoxic effects in rapidly dividing cells .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of a series of phenolic compounds, including derivatives similar to this compound. Results indicated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 25 µg/mL to 100 µg/mL depending on the specific bacterial strain tested.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that compounds structurally related to this compound significantly reduced cell viability at concentrations above 10 µM. Flow cytometry analysis revealed that these compounds induced apoptosis through mitochondrial pathways.

Data Tables

Biological Activity Effect Concentration (µM) Reference
AntimicrobialInhibition of bacterial growth25 - 100
AnticancerInduction of apoptosis>10

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